dihydrocurcumin

Description

Overview of Curcuminoids and Dihydrocurcumin's Research Prominence

Curcuminoids are a class of natural phenols derived from the rhizome of Curcuma longa (turmeric). nih.govthegoodscentscompany.com This group primarily includes curcumin (B1669340), demethoxycurcumin (B1670235) (DMC), and bisdemethoxycurcumin (B1667434) (BDMC). mdpi.com Curcumin, being the most abundant, was first isolated in 1815 and its chemical structure identified in 1910. frontiersin.orgresearchgate.net

This compound (B1670591) emerges from the metabolic reduction of curcumin in the body. mdpi.com This biotransformation, often mediated by intestinal microorganisms like Escherichia coli, involves the enzyme NADPH-dependent curcumin/dihydrocurcumin reductase (CurA). frontiersin.orgmdpi.com This process converts curcumin into DHC, which can then be further reduced to tetrahydrocurcumin (B193312) (THC). hmdb.caresearchgate.net

The research prominence of this compound stems from several key factors. Unlike curcumin, which possesses an α,β-unsaturated carbonyl group, DHC lacks this feature, leading to different molecular interactions and biological targets. nih.govresearchgate.net This structural distinction has spurred investigations into whether DHC possesses superior or different therapeutic properties compared to curcumin. While the role of DHC was initially poorly studied, recent in vitro research has highlighted its potential in various cellular models. openmedicinalchemistryjournal.com

Historical Trajectory and Evolution of this compound Research

The scientific journey of curcumin began over two centuries ago, with significant research on its chemical properties and biological activities accelerating after the 1970s. mdpi.com The focus on its metabolites, however, is a more recent development. Initially, studies on curcumin metabolism identified DHC as one of the breakdown products, alongside other metabolites like THC, hexahydrocurcumin (B1235508) (HHC), and various glucuronide and sulfate (B86663) conjugates. nih.govchemfaces.com

Early research primarily focused on identifying and quantifying these metabolites to understand the pharmacokinetics of curcumin. mdpi.com It was established that curcumin undergoes extensive reduction in the gastrointestinal tract, with DHC being a key intermediate. nih.govresearchgate.net

The evolution of DHC research has shifted from simple identification to a more in-depth exploration of its intrinsic biological activities. For instance, a 2018 study was among the first to reveal that DHC could ameliorate lipid accumulation, oxidative stress, and insulin (B600854) resistance in cellular models. nih.gov This marked a turning point, showcasing DHC as a bioactive compound in its own right, not merely an inactive metabolite. Subsequent research has continued to explore its mechanisms of action, such as the regulation of various mRNA and protein expression levels. medchemexpress.com Although still less explored than curcumin, the development of more efficient synthetic routes to produce DHC is expected to facilitate further therapeutic studies. researcher.liferesearchgate.net

Detailed Research Findings

Recent scientific investigations have shed light on the specific cellular and molecular effects of this compound. These findings highlight its distinct bioactivities compared to its parent compound, curcumin.

Interactive Data Table: In Vitro Effects of this compound

| Cell Lines | Model | DHC Concentration | Key Findings | Reference |

| HepG2 and L02 | Oleic acid-induced steatosis | 20 µM | Reduced cellular triglyceride levels. caymanchem.com | caymanchem.com |

| HepG2 and L02 | Oleic acid-induced steatosis | 20 µM | Improved hepatocellular glucose uptake. caymanchem.com | caymanchem.com |

| HepG2 and L02 | Oleic acid-induced steatosis | 0-50 µM | Decreased levels of cellular nitric oxide (NO) and reactive oxygen species (ROS). medchemexpress.comnih.gov | medchemexpress.comnih.gov |

| HepG2 and L02 | Non-alcoholic fatty liver disease (NAFLD) | Not Specified | Mitigated oxidative stress by increasing Nrf2. | |

| HepG2 and L02 | Non-alcoholic fatty liver disease (NAFLD) | Not Specified | Potentially reduced insulin resistance via the PI3K/AKT pathway. |

Research Highlights:

Lipid Metabolism: this compound has been shown to decrease cellular triglyceride levels by regulating the mRNA and protein expression of SREBP-1C, PNPLA3, and PPARα. chemfaces.comnih.gov In both HepG2 and L02 cells, DHC suppresses the biosynthesis of lipids while enhancing their oxidation.

Insulin Resistance: Studies indicate that DHC improves glucose uptake in liver cells by increasing the protein expression of pAKT and PI3K, suggesting a role in mitigating insulin resistance. nih.gov

Oxidative Stress: DHC has been found to reduce cellular levels of nitric oxide and reactive oxygen species through the Nrf2 signaling pathway. nih.govebi.ac.uk

Metabolic Transformation: The metabolism of curcuminoids by colonic bacteria can lead to the formation of DHC. ptgcn.com Research has shown that the formulation of curcuminoids, such as in a phospholipid delivery system, can lead to a more efficient microbial biotransformation into metabolites like DHC. mdpi.com

Distribution in Curcuma longa: Dihydrocurcuminoids have been isolated from cultured cell clumps of turmeric. oup.com While curcumin is most abundant in the rhizomes, this compound is most abundant in the leaves. oup.com

Structure

3D Structure

Properties

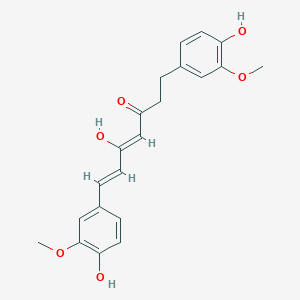

IUPAC Name |

(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-13,22,24-25H,4,8H2,1-2H3/b7-3+,16-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHPKBOLJFNCPW-YJNULWIISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(C=CC2=CC(=C(C=C2)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)/C=C(/C=C/C2=CC(=C(C=C2)O)OC)\O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873742 | |

| Record name | Dihydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76474-56-1 | |

| Record name | Dihydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76474-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Generation Methodologies

Strategies for Dihydrocurcumin (B1670591) Chemical Synthesis

The synthesis of this compound has evolved from conventional methods to more advanced, high-yield routes, addressing the limitations of low bioavailability and accessibility from natural sources. nih.govresearchgate.net

Conventional Synthetic Approaches and Methodological Refinements

Historically, the synthesis of curcuminoids, including this compound, has been challenging, often resulting in low yields. nih.govresearchgate.net Early methods for curcumin (B1669340) synthesis, which can be adapted for this compound, involved the condensation of vanillin (B372448) and 2,4-pentanedione. researchgate.net A notable conventional method is the Pabon reaction, which utilizes a condensation reaction to form the diarylheptanoid structure. nih.govresearchgate.net This method involves the reaction of a suitable aldehyde with a β-diketone. researchgate.net

Refinements to these conventional approaches have focused on improving reaction conditions and yields. For instance, modifications to the Pabon method have been explored to enhance its efficiency for curcuminoid synthesis. researchgate.net However, these traditional routes often suffer from drawbacks such as the instability of intermediates and the need for complexing and dehydrating agents, which can complicate the purification process. researchgate.net

Modern Advancements in High-Yield and Scalable Synthetic Routes

Recent research has focused on developing more efficient, high-yield, and scalable synthetic pathways to this compound and its analogs. A significant advancement involves a concise, two-step process that provides this compound in excellent yields. nih.govresearchgate.net This modern approach utilizes dihydroferuloylacetone as a key precursor, which is condensed with various aldehydes to produce the desired this compound derivatives. nih.govresearchgate.netrsc.org

This updated methodology offers a substantial improvement over older techniques, with reported yields ranging from 81% to 90%. nih.govresearchgate.netrsc.orgresearcher.life The process is also amenable to multi-gram scale synthesis, facilitating broader biological and pharmacological investigations. nih.govresearchgate.netrsc.org The key to the high efficiency of this route is the strategic use of a dihydroferuloylacetone–boron complex, which readily condenses with aldehydes in the presence of a catalyst like n-butylamine. nih.govrsc.org This approach has proven compatible with a range of aldehydes, including those that are electron-donating, heterocyclic, and organometallic. nih.gov

Another innovative approach to curcuminoid synthesis involves a "click" and "unclick" chemistry strategy using a cyclic difluoro-boronate derivative of acetylacetone (B45752), which has demonstrated high yields for curcumin and could be adapted for this compound. nih.gov

Precursor Chemistry and Key Intermediates in this compound Synthesis (e.g., Dihydroferuloylacetone)

The synthesis of this compound heavily relies on the strategic preparation of key intermediates. A critical precursor is dihydroferuloylacetone. nih.govresearchgate.netrsc.org The synthesis of this intermediate typically begins with vanillin and acetylacetone. nih.govrsc.org

The process involves two main steps:

Synthesis of Feruloylacetone : Vanillin is condensed with an acetylacetone-boron complex, formed by reacting acetylacetone with boric anhydride. nih.govrsc.org This reaction, conducted in the presence of butylamine, yields feruloylacetone. nih.govrsc.org

Hydrogenation to Dihydroferuloylacetone : The feruloylacetone is then hydrogenated to produce dihydroferuloylacetone. nih.govrsc.org This reduction is commonly achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. nih.gov

The successful synthesis and purification of dihydroferuloylacetone are crucial for the subsequent high-yield production of this compound. nih.gov The structure and purity of these precursors are confirmed using various analytical techniques. nih.gov

Synthesis of this compound Analogs and Structural Derivatives

The synthesis of this compound analogs is a significant area of research aimed at exploring structure-activity relationships. The versatile synthetic routes developed for this compound can be readily adapted to produce a wide array of analogs by substituting the starting materials. nih.govresearchgate.net

By employing different aromatic and cyclohexyl aldehydes in the condensation step with dihydroferuloylacetone, a diverse library of this compound derivatives can be generated. nih.govrsc.org This allows for the systematic modification of the aryl groups of the this compound scaffold. curcumin.co.nz Furthermore, modifications can be made to the central β-diketone moiety, the phenolic hydroxyl groups, and the methoxy (B1213986) groups to create a broad spectrum of derivatives. curcumin.co.nzmdpi.com For example, the phenolic hydroxyl groups can be acylated, alkylated, or glycosylated. curcumin.co.nz

The synthesis of these analogs enables the investigation of how specific structural features influence the biological and chemical properties of the parent compound. For instance, cyclopentanone (B42830) derivatives of curcumin have been synthesized to explore the impact of altering the heptanoid chain. scispace.com

Analytical Techniques for Structural Elucidation and Purity Confirmation in Synthetic Products

The confirmation of the chemical structure and the assessment of the purity of synthesized this compound and its analogs are critical steps in the research process. A suite of analytical techniques is employed for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. nih.govrsc.org For this compound, ¹H NMR spectra would confirm the presence of aromatic protons, methoxy groups, and the protons of the heptanoid chain, while the absence of alkene protons distinguishes it from curcumin. nih.gov ¹³C NMR provides information on the carbon skeleton, including the characteristic signals for keto and enolic carbons. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. nih.govrsc.org Characteristic absorption bands for hydroxyl (–OH) and keto carbonyl (–C=O) groups are key indicators in the FT-IR spectrum of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and for assessing its purity. nih.govrsc.org It provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of this compound. nih.gov

Elemental Analysis : This technique determines the elemental composition (carbon, hydrogen, oxygen) of the compound, providing further confirmation of its empirical formula. nih.govrsc.org

These analytical methods, used in combination, provide a comprehensive characterization of the synthesized products, ensuring their identity and purity for subsequent studies. nih.govrsc.orgnih.govmdpi.com

Biosynthesis, Biotransformation, and Metabolic Pathways of Dihydrocurcumin

Natural Occurrence and Putative Biosynthetic Origins

Dihydrocurcumin (B1670591), a derivative of curcumin (B1669340), is naturally found in the rhizomes of the turmeric plant, Curcuma longa. nih.gov While curcumin is the most abundant curcuminoid in turmeric rhizomes, this compound and its derivatives are present in various parts of the plant, including the leaves and roots, and have also been identified in cultured cell clumps induced from turmeric rhizome buds. nih.govresearchgate.net

The biosynthesis of curcuminoids, including the precursor to this compound, originates from the phenylpropanoid pathway. oup.comijfmr.com This intricate process involves the condensation of two phenylpropanoid units with one malonyl-CoA unit. oup.comtandfonline.comnih.gov Key enzymes in this pathway are type III polyketide synthases (PKSs), specifically diketide-CoA synthase (DCS) and curcumin synthase (CURS). ijfmr.comnih.gov

The proposed biosynthetic route begins with the conversion of phenylalanine to cinnamic acid, which is then converted to p-coumaric acid. nih.gov This is subsequently activated to p-coumaroyl-CoA. ijfmr.comnih.gov DCS catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form p-coumaroyldiketide-CoA. ijfmr.com Following this, CURS facilitates the reaction of p-coumaroyldiketide-CoA with another molecule of p-coumaroyl-CoA (or feruloyl-CoA) to generate the curcuminoid scaffold. ijfmr.comnih.gov The specific composition of curcuminoids produced is influenced by the availability of substrates like p-coumaroyl-CoA and feruloyl-CoA and the expression levels of the different CURS enzymes. ijfmr.com Dihydrocurcuminoids are believed to be formed through the reduction of the double bond in the central seven-carbon chain of their corresponding curcuminoids. ijfmr.com

The presence of specific dihydrocurcuminoid isomers, such as dihydrodesmethoxycurcumin-a without its isomer dihydrodesmethoxycurcumin-b in certain plant parts, strongly suggests a controlled, biosynthetic formation rather than a random chemical conversion. nih.gov

Curcumin-Dihydrocurcumin Biotransformation Pathways

The transformation of curcumin to this compound is significantly mediated by the intestinal microbiota. ebi.ac.uk When curcumin is consumed, it comes into contact with a vast population of microorganisms in the gut, which play a crucial role in its reductive metabolism. ebi.ac.uk Several studies have isolated and identified specific bacterial strains from human feces that are capable of converting curcumin into its reduced metabolites. ebi.ac.ukpnas.org

The reductive pathway initiated by the gut microbiota is a major route for curcumin metabolism, highlighting the importance of the gut microbiome in determining the metabolic fate and potential bioactivity of curcumin and its derivatives.

The enzymatic conversion of curcumin to this compound is carried out by specific enzymes known as curcumin reductases. A key enzyme identified in this process is the NADPH-dependent curcumin/dihydrocurcumin reductase, also known as CurA. ebi.ac.ukpnas.org This enzyme was first discovered and characterized from an intestinal microorganism, Escherichia coli. ebi.ac.ukpnas.org

The enzymatic reaction catalyzed by CurA is a two-step reduction process that is dependent on the cofactor NADPH. ebi.ac.ukpnas.org In the first step, curcumin is reduced to the intermediate product, this compound. pnas.org Subsequently, this compound acts as a substrate for the same enzyme and is further reduced to form the final product, tetrahydrocurcumin (B193312). pnas.org

The CurA enzyme has a native molecular mass of approximately 82 kDa and is composed of two identical subunits. pnas.org It exhibits a narrow substrate specificity, with a preference for curcumin. pnas.org The discovery and characterization of CurA have provided significant insights into the specific molecular mechanisms underlying the metabolic pathway of curcumin to its dihydro and tetrahydro derivatives within the gut microbiome. pnas.org More recently, a diketide-CoA-accepting medium-chain dehydrogenase/reductase, MlDBR, was identified in the Chinese dwarf banana (Musella lasiocarpa) that can efficiently reduce curcuminoids to dihydrocurcuminoids. acs.org

Role of Intestinal Microbiota in Reductive Metabolism

Further Metabolic Conversions of this compound (e.g., to Tetrahydrocurcumin and Glucuronide Conjugates)

Following its formation, this compound undergoes further metabolic conversions in the body. One of the primary metabolic pathways for this compound is its reduction to tetrahydrocurcumin. ebi.ac.ukpnas.org This reaction is also catalyzed by the NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) in intestinal microbiota. pnas.org

In addition to reduction, this compound and its metabolite, tetrahydrocurcumin, are subject to conjugation reactions, primarily glucuronidation. ebi.ac.uk This process involves the attachment of glucuronic acid to the hydroxyl groups of the curcuminoid molecules, which increases their water solubility and facilitates their excretion from the body. utwente.nl

Therefore, the major metabolites of curcumin found in plasma and tissues are not just this compound, but also tetrahydrocurcumin and their respective glucuronide conjugates. ebi.ac.uk Mass spectrometry analyses have confirmed the presence of this compound-glucuronide and tetrahydrocurcumin-glucuronide as significant metabolites in both mice and humans. ebi.ac.uk This indicates that after the initial reduction of curcumin in the gut, the resulting this compound and tetrahydrocurcumin are absorbed and then undergo phase II metabolism (glucuronidation) in the liver and other tissues. utwente.nl

In Vitro and In Vivo Models for Investigating Metabolic Fate

The metabolic fate of this compound has been investigated using a variety of in vitro and in vivo models. These models have been instrumental in elucidating the biotransformation pathways and identifying the key enzymes and microorganisms involved.

In Vitro Models:

Isolated Microorganisms: Researchers have isolated specific strains of intestinal bacteria, such as Escherichia coli, from human feces to study their ability to metabolize curcumin. ebi.ac.ukpnas.org Incubating curcumin with these isolated bacteria has allowed for the identification of this compound and tetrahydrocurcumin as the primary reductive metabolites. pnas.org

Cellular Systems: Cultured cells, such as those derived from turmeric rhizome buds, have been used to study the natural occurrence and biosynthesis of dihydrocurcuminoids. nih.gov Additionally, cell lines like HepG2 and L02 have been employed to investigate the effects of this compound on cellular processes. medchemexpress.com

In Vivo Models:

Animal Models: Mice and rats have been extensively used to study the pharmacokinetics and metabolism of curcumin. ebi.ac.uk Following administration of curcumin to these animal models, analysis of plasma and tissues has revealed the presence of this compound, tetrahydrocurcumin, and their glucuronide conjugates as the major metabolites. ebi.ac.uk These studies have been crucial in understanding the systemic metabolic fate of curcumin and its derivatives.

These models have collectively provided a comprehensive picture of the journey of curcumin in the body, from its initial reduction by gut microbiota to its subsequent absorption, further metabolism, and conjugation.

Molecular and Cellular Mechanisms of Action

Modulation of Lipid Metabolism Pathways

Recent research has illuminated the significant role of dihydrocurcumin (B1670591) in the intricate regulation of lipid metabolism at a cellular level. It has been shown to influence key genes, proteins, and cellular processes involved in the synthesis, storage, and breakdown of lipids.

Regulation of Gene and Protein Expression in Cellular Systems

This compound has been demonstrated to modulate the expression of several crucial genes and proteins that govern lipid homeostasis. targetmol.commedchemexpress.comchemfaces.com Studies utilizing cellular models, such as HepG2 and L02 cells, have shown that DHC can regulate the mRNA and protein levels of key players in lipid metabolism. chemfaces.comnih.gov

Specifically, this compound has been found to influence:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): DHC has been shown to decrease the expression of SREBP-1c, a master transcriptional regulator of fatty acid synthesis. chemfaces.comnih.gov By downregulating SREBP-1c, this compound can effectively curb the production of new fatty acids within the cell.

Patatin-like Phospholipase Domain-containing 3 (PNPLA3): Research indicates that this compound can also regulate the expression of PNPLA3, a protein implicated in the development of nonalcoholic fatty liver disease (NAFLD). chemfaces.comnih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound has been observed to modulate the expression of PPARα, a nuclear receptor that plays a critical role in fatty acid oxidation. targetmol.comchemfaces.com The interaction with PPARα suggests a mechanism by which DHC may promote the breakdown of fats.

These regulatory actions on gene and protein expression highlight a multi-pronged approach by which this compound can influence lipid metabolism.

Research into Cellular Triglyceride Homeostasis and Lipid Accumulation

Table 1: Effect of this compound on Key Regulators of Lipid Metabolism

| Target Molecule | Effect of this compound | Implication in Lipid Metabolism |

|---|---|---|

| SREBP-1c | Decreased mRNA and protein expression chemfaces.comnih.gov | Reduces fatty acid synthesis |

| PNPLA3 | Regulated mRNA and protein expression chemfaces.comnih.gov | Influences triglyceride hydrolysis and lipid droplet metabolism |

| PPARα | Regulated mRNA and protein expression targetmol.comchemfaces.com | Promotes fatty acid oxidation |

Antioxidant and Redox Homeostasis Regulation

Beyond its effects on lipid metabolism, this compound is a potent modulator of cellular antioxidant and redox balance. It employs a dual strategy of directly neutralizing harmful reactive species and bolstering the cell's own antioxidant defense systems.

Scavenging of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

This compound has been shown to effectively reduce the intracellular content of reactive oxygen species (ROS) and nitric oxide (NO). targetmol.commedchemexpress.comchemfaces.com Oxidative stress, characterized by an overabundance of these reactive molecules, can lead to cellular damage. This compound's ability to directly scavenge these species helps to mitigate this damage and restore a more balanced redox environment within the cell. targetmol.comchemfaces.comebi.ac.uk

Activation of Endogenous Antioxidant Signaling Pathways

In addition to its direct scavenging activity, this compound activates key endogenous antioxidant signaling pathways. A primary target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. targetmol.comchemfaces.comebi.ac.uk Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.orgmdpi.complos.orgnih.gov this compound has been shown to reduce cellular levels of NO and ROS via the Nrf2 signaling pathway. medchemexpress.comchemfaces.comebi.ac.uk By activating Nrf2, this compound enhances the cell's intrinsic ability to defend against oxidative stress. researchgate.net

Comparative Antioxidant Efficacy Studies with Related Compounds

When compared to its parent compound, curcumin (B1669340), and its further reduced metabolite, tetrahydrocurcumin (B193312) (THC), this compound exhibits a distinct antioxidant profile. Some studies suggest that the hydrogenated derivatives of curcumin, including this compound and tetrahydrocurcumin, possess stronger antioxidant activity in certain assays than curcumin itself. researchgate.netresearchgate.net For instance, in terms of DPPH radical scavenging activity, the order of efficacy has been reported as THC > HHC = OHC > trolox (B1683679) > curcumin > Dmc > Bdmc. researchgate.net Furthermore, hydrogenated derivatives have demonstrated a greater ability to inhibit lipid peroxidation and red blood cell hemolysis compared to curcumin. researchgate.netresearchgate.net However, it is also noted that curcumin possesses both pro-oxidant and antioxidant properties, while tetrahydrocurcumin is primarily an antioxidant. researchgate.netnih.govcabidigitallibrary.orgnih.gov The structural differences, particularly the absence of the α,β-unsaturated carbonyl group in tetrahydrocurcumin, are believed to contribute to these varying activities. researchgate.netnih.gov

Table 2: Comparative Antioxidant Activities

| Compound | DPPH Radical Scavenging Activity (Relative) | Lipid Peroxidation Inhibition | Reference |

|---|---|---|---|

| Tetrahydrocurcumin (THC) | Highest | Strong | researchgate.net |

| Hexahydrocurcumin (B1235508) (HHC) | High | Strong | researchgate.net |

| Octahydrocurcumin (B1589496) (OHC) | High | Strong | researchgate.net |

| Curcumin | Moderate | Moderate | researchgate.net |

| Demethoxycurcumin (B1670235) (Dmc) | Lower | Moderate | researchgate.net |

| Bisdemethoxycurcumin (B1667434) (Bdmc) | Lowest | Lower | researchgate.net |

Influence on Glucose Metabolism and Insulin (B600854) Signaling

Research indicates that this compound plays a role in modulating glucose homeostasis and insulin signaling pathways at the cellular level. Studies have shown that DHC can ameliorate conditions of insulin resistance and improve the uptake of glucose by cells, key factors in metabolic health. ebi.ac.uknih.gov Specifically, DHC has been observed to enhance hepatocellular glucose uptake. ebi.ac.ukopenmedicinalchemistryjournal.com

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical mediator of insulin's metabolic effects, including the promotion of glucose uptake into cells. mdpi.comfrontiersin.orgmdpi.com Activation of this pathway is essential for the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the entry of glucose. frontiersin.org

Preclinical studies have demonstrated that this compound directly influences this pathway. In cellular models, treatment with DHC has been shown to increase the protein expression levels of key components of this cascade, including PI3K and phosphorylated Akt (pAKT). ebi.ac.uknih.govmedchemexpress.com This upregulation suggests that DHC's ability to enhance glucose absorption is mediated, at least in part, through the positive regulation of the PI3K/AKT pathway, thereby potentially mitigating insulin resistance. openmedicinalchemistryjournal.com

To investigate the effects of this compound on insulin resistance, researchers have utilized in vitro models, particularly the human liver cancer cell line HepG2 and the normal human liver cell line L02. nih.gov These cell lines are commonly used to model non-alcoholic fatty liver disease (NAFLD), a condition closely linked with insulin resistance, by inducing lipid accumulation with substances like oleic acid. nih.gov

In these oleic acid-induced cellular models, this compound has been shown to effectively ameliorate several key features of metabolic dysfunction. ebi.ac.ukscispace.comglpbio.com Treatment with DHC was found to decrease the accumulation of cellular triglycerides and improve glucose uptake. nih.govmedchemexpress.com These findings demonstrate that this compound can counteract the effects of lipid-induced stress and insulin resistance in liver cells. ebi.ac.uknih.gov

Pathways Involved in Cellular Glucose Uptake (e.g., PI3K/AKT)

Anti-inflammatory Modulatory Effects at the Cellular and Molecular Level

This compound and other metabolites of curcumin possess anti-inflammatory properties that are being actively investigated. nih.gove-crt.org Computational molecular docking studies have predicted that DHC may have a stronger binding affinity for the active site of Phospholipase A2, an enzyme involved in the inflammatory cascade, when compared to curcumin itself, suggesting a potential for potent anti-inflammatory activity. openmedicinalchemistryjournal.com

A significant mechanism of anti-inflammatory action is the inhibition of enzymes that produce pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are involved in inflammation. Hexahydrocurcumin (HHC), another metabolite of curcumin, has been identified as an inhibitor of COX-2 expression. nih.gove-crt.orgselleckchem.com

Studies on macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, have shown that curcumin and its metabolites, including hexahydrocurcumin, can significantly inhibit the upregulation of both inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net However, the effects on cytokine production appear to vary among the metabolites. While curcumin and tetrahydrocurcumin were found to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), hexahydrocurcumin and octahydrocurcumin did not demonstrate a significant effect on the release of these specific cytokines in the same study. researchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. mdpi.comnih.gov Curcumin is well-documented as an inhibitor of NF-κB activation. ebi.ac.ukbiocrick.com Research suggests that this activity extends to its metabolites.

Studies have shown that curcumin and its major metabolites, including hexahydrocurcumin, can inhibit the inflammatory response induced by LPS by preventing the translocation of NF-κB into the nucleus. researchgate.net The anti-inflammatory effects of hexahydrocurcumin in certain experimental models have been directly linked to the suppression of the NF-κB pathway. nih.gov This indicates that, like its parent compound, this compound and its related metabolites may exert their anti-inflammatory effects by modulating this critical signaling pathway.

Impact on Inflammatory Mediators and Cytokines (e.g., COX-2 inhibition via hexahydrocurcumin)

Other Investigated Cellular Activities (mechanistic/preclinical focus)

Beyond its effects on glucose metabolism and inflammation, this compound has been shown to modulate other important cellular pathways in preclinical investigations. One key area is its antioxidant activity. DHC has been found to reduce cellular levels of nitric oxide (NO) and reactive oxygen species (ROS), which are markers of oxidative stress. This effect is reportedly mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. ebi.ac.uknih.govmedchemexpress.com

Furthermore, this compound influences lipid metabolism. In cellular models of fatty liver disease, DHC has been observed to decrease the accumulation of cellular triglycerides. nih.gov Mechanistically, this is achieved by regulating the messenger RNA (mRNA) and protein expression of key genes involved in lipid synthesis and storage, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1C) and Patatin-like phospholipase domain-containing protein 3 (PNPLA3), as well as promoting fatty acid oxidation through Peroxisome Proliferator-Activated Receptor alpha (PPARα). ebi.ac.uknih.govmedchemexpress.com

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (comparative with curcumin)

This compound (DHC), a primary and major metabolite of curcumin, has been evaluated for its potential as an anticancer agent, often with results compared directly to its parent compound. nih.govspandidos-publications.com Research indicates that the antiproliferative activities of this compound may be less potent than those of curcumin. For instance, one study isolating various curcuminoids found that this compound exhibited slightly weaker antiproliferative activities against cancer cells when compared to curcumin. osti.gov This finding is supported by in silico analyses which suggest that, with the exception of this compound, many curcumin metabolites have stronger anticancer activity than curcumin itself. rjptonline.orgresearchgate.net However, some research has noted that this compound shows potential benefits in liver cancer cell models associated with non-alcoholic fatty liver diseases (NAFLD). rjptonline.org

The difference in anticancer efficacy between curcumin and this compound is largely attributed to their distinct chemical structures. Curcumin's potent pro-apoptotic and antiproliferative effects are often linked to its electrophilic α,β-unsaturated ketone moiety. nih.gov This structure acts as a Michael reaction acceptor, allowing it to interact with various cellular proteins, including transcription factors crucial for cancer cell survival. nih.gov this compound lacks one of these reactive double bonds, which appears to diminish its biological activity in certain contexts.

A comparative study of curcumin derivatives highlights the importance of this electrophilic nature. Tetrahydrocurcumin (THC), another reduced metabolite of curcumin, fails to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway or induce apoptosis, unlike curcumin. nih.govmdpi.com This suggests that the electrophilic structure is essential for inhibiting the STAT3 pathway, a key mechanism in anticancer therapy. nih.gov The suppression of other transcription factors, such as NF-κB, is also a critical mechanism for curcumin's ability to induce apoptosis and inhibit proliferation. planetayurveda.com The structural alteration in this compound likely reduces its ability to modulate these specific signaling pathways as effectively as curcumin. Curcumin is known to induce apoptosis through both mitochondria-dependent and independent pathways, often by upregulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. planetayurveda.comnih.govnih.gov

Table 1: Comparative Antiproliferative and Mechanistic Effects of this compound and Curcumin

Antimicrobial Mechanisms of Action in In Vitro Models

This compound has been identified as a constituent in natural extracts that exhibit significant antimicrobial properties. cabidigitallibrary.orgsci-hub.se In vitro studies have demonstrated the antimicrobial potential of fractions derived from turmeric spent oleoresin (TSO), which contains this compound along with curcumin, bisdemethoxycurcumin, and other compounds. cabidigitallibrary.orgsci-hub.se

Fractions of TSO have shown activity against a variety of pathogenic microbes. In one study, different fractions recorded notable antimicrobial efficacy against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans (a fungus), and Salmonella abony. ebi.ac.ukcabidigitallibrary.org The activity was measured by the inhibitory zone diameter (IZD), indicating the substance's ability to prevent microbial growth.

The precise antimicrobial mechanisms of this compound alone are not extensively detailed, but the mechanisms of curcuminoids are well-documented and likely shared. nih.gov These mechanisms are multifaceted and include the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. researchgate.netmdpi.com Curcuminoids can also interfere with crucial cellular processes such as DNA replication and inhibit bacterial virulence factors. nih.govresearchgate.netnih.gov For bacteria, the interaction with the FtsZ protein, which is essential for cell division, is another proposed mechanism of action. researchgate.net

Table 2: Antimicrobial Activity of Turmeric Spent Oleoresin (TSO) Fractions Containing this compound

Structure Activity Relationship Sar Studies of Dihydrocurcumin and Its Analogs

Comparative Analysis of Biological Activities with Curcumin (B1669340), Tetrahydrocurcumin (B193312), and other Curcuminoids

Dihydrocurcumin (B1670591) (DHC) is a primary metabolite of curcumin, formed by the reduction of one of the double bonds in the heptadienone chain. mdpi.com This structural alteration significantly impacts its biological profile compared to its parent compound, curcumin, and its more reduced counterpart, tetrahydrocurcumin (THC).

Antioxidant Activity: Hydrogenated derivatives of curcumin generally exhibit enhanced antioxidant activity. jst.go.jpnih.gov Studies have shown that the hydrogenation of the conjugated double bonds in curcumin's central seven-carbon chain markedly improves its ability to scavenge free radicals. jst.go.jpnih.gov For instance, in DPPH radical scavenging assays, tetrahydrocurcumin (THC) has demonstrated the highest activity, followed by other hydrogenated forms like hexahydrocurcumin (B1235508) (HHC) and octahydrocurcumin (B1589496) (OHC), all of which were more potent than curcumin itself. jst.go.jpnih.govscispace.com The antioxidant activity of curcuminoids is also influenced by the methoxy (B1213986) groups on the phenyl rings, with their removal in demethoxycurcumin (B1670235) (DMC) and bisdemethoxycurcumin (B1667434) (BDMC) leading to decreased activity. jst.go.jpnih.govcurcumin.co.nz This suggests the ortho-methoxyphenolic groups are key contributors to the antioxidant capacity. jst.go.jpnih.gov

The order of DPPH scavenging activity has been reported as: THC > HHC = OHC > trolox (B1683679) > curcumin > DMC >> BDMC. jst.go.jp In terms of protecting against lipid peroxidation and red blood cell hemolysis, hydrogenated derivatives also show superior activity. jst.go.jpnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of curcuminoids are often attributed to their ability to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). curcumin.co.nzresearchgate.net While curcumin is a known inhibitor of COX-2 expression, its hydrogenated metabolites like HHC show comparatively lesser, though still present, anti-inflammatory activity. nih.gov Conversely, OHC has been found to suppress NF-κB activity to a much lesser extent than curcumin. nih.gov Some studies indicate that curcumin is more effective than THC in suppressing inflammation. researchgate.net However, other research in human corneal epithelial cells showed that THC and its derivatives (THDC and THBDC) effectively suppressed the expression of multiple inflammatory markers, with an efficacy comparable to the immunosuppressant cyclosporin (B1163) A at certain concentrations. nih.gov

Anticancer Activity: The anticancer effects of curcumin and its derivatives are a major area of research. The α,β-unsaturated carbonyl group in curcumin, which is absent in THC, is considered crucial for some of its anticancer mechanisms, including the inhibition of the STAT3 signaling pathway. nih.govnih.gov In some cancer cell lines, curcumin has been shown to be a more potent anticancer agent than THC. nih.gov For example, curcumin induced apoptosis in human leukemia HL-60 cells, whereas THC had no effect. nih.gov However, other studies have reported that metabolites like THC and hexahydrocurcumin (HHC) also possess anticancer properties, sometimes through different mechanisms. veterinaryworld.org For instance, THC has been shown to suppress cancer cell viability by activating p53 and inhibiting MDM2. veterinaryworld.org this compound has been reported to have a beneficial effect in in-vitro models of liver cancer associated with nonalcoholic fatty liver disease. veterinaryworld.orgnih.gov A QSAR study suggested that the anticancer activity of curcumin metabolites is generally stronger than that of curcumin, with the exception of this compound. researchgate.netrjptonline.org

Interactive Table: Comparative Biological Activities of Curcuminoids

| Compound | Antioxidant Activity (DPPH Scavenging) | Anti-inflammatory Activity (NF-κB Suppression) | Anticancer Activity (General) |

|---|---|---|---|

| Curcumin | Moderate | High researchgate.net | High nih.gov |

| This compound (DHC) | Higher than Curcumin | Less studied, but generally lower than Curcumin | Variable, sometimes lower than Curcumin researchgate.netrjptonline.org |

| Tetrahydrocurcumin (THC) | High jst.go.jpnih.govscispace.com | Lower than Curcumin researchgate.net | Variable, sometimes lower than Curcumin nih.gov |

| Demethoxycurcumin (DMC) | Lower than Curcumin jst.go.jpnih.gov | Lower than Curcumin curcumin.co.nz | Similar to Curcumin curcumin.co.nz |

| Bisdemethoxycurcumin (BDC) | Lowest jst.go.jpnih.gov | Lower than Curcumin curcumin.co.nz | Similar to Curcumin curcumin.co.nz |

| Hexahydrocurcumin (HHC) | High jst.go.jpnih.govscispace.com | Lower than Curcumin nih.gov | Active veterinaryworld.org |

| Octahydrocurcumin (OHC) | High jst.go.jpnih.govscispace.com | Much lower than Curcumin nih.gov | Active veterinaryworld.org |

This table provides a generalized comparison based on available literature. Specific activities can vary depending on the experimental model.

Influence of Structural Modifications on Biological Potency and Selectivity

Modifying the structure of this compound and other curcuminoids can significantly alter their biological potency and selectivity. Key sites for modification include the phenolic hydroxyl groups, the methoxy groups on the phenyl rings, and the central β-diketone moiety. semanticscholar.orgmdpi.compreprints.org

Modifications of the Phenyl Rings: The presence and position of hydroxyl and methoxy groups on the phenyl rings are critical. The o-methoxy group, for instance, is important for the antioxidant activity of curcuminoids. curcumin.co.nz Adding hydrophobic substituents, such as methyl groups, to the phenyl rings has been linked to increased antitumor activity. nih.gov Conversely, masking the phenolic hydroxyl groups can enhance kinetic stability. nih.gov

Modifications of the β-Diketone Moiety: The β-diketone group is a crucial feature for the metal-chelating and antioxidant properties of curcuminoids. nih.gov Modifications at this site, such as creating isoxazole (B147169) and pyrazole (B372694) derivatives, have been shown to increase anticancer potential. semanticscholar.org Hydrogenation of the diketone moiety, as seen in the conversion to THC, HHC, and OHC, generally enhances antioxidant activity but can reduce other activities like anti-inflammatory and anticancer effects that depend on the α,β-unsaturated system. jst.go.jpnih.govnih.gov

Data Table: Effect of Structural Modifications on Anticancer Activity

| Compound/Modification | Target/Cell Line | Effect on Potency |

|---|---|---|

| Dimethyl curcumin (modified phenolic OH) | Prostate and Breast Cancer | Increased antitumor activity veterinaryworld.org |

| Isoxazole/Pyrazole derivatives (modified β-diketone) | Cancer cells | Increased anticancer potential semanticscholar.org |

| Hydroxycurcumin | HeLa nuclear extract (HDAC inhibition) | Better inhibition than curcumin osti.gov |

| Tetrahydrocurcumin (hydrogenated chain) | Human leukemia HL-60 cells | No apoptotic effect, unlike curcumin nih.gov |

Computational and In Silico Approaches in this compound SAR (e.g., molecular docking, QSAR)

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are increasingly used to understand and predict the biological activities of this compound and its analogs, guiding the design of new, more effective compounds. veterinaryworld.orgnih.govmdpi.com

Molecular Docking: Molecular docking simulations predict how a ligand, such as this compound, might bind to the active site of a protein target. jbino.comnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. For example, docking studies have been used to investigate the binding of curcuminoids to enzymes like cyclooxygenase (COX-1 and COX-2), which are important targets for anti-inflammatory drugs. jbino.comresearchgate.net One study showed that this compound, along with cyclocurcumin (B586118) and 5'-methoxycurcumin, exhibited a strong affinity for COX-1. jbino.com Docking studies have also been performed on targets like the main protease of SARS-CoV-2 and dengue virus helicase, suggesting potential antiviral applications for this compound and other curcuminoids. nist.govrsdjournal.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rjptonline.orgmdpi.com These models can then be used to predict the activity of new, unsynthesized analogs. For instance, a QSAR analysis was used to evaluate the potential of various curcumin derivatives as p53 enhancers, an important mechanism in cancer therapy. veterinaryworld.orgnih.gov This study identified hexahydrocurcumin and tetrahydrocurcumin as having high probable activity. veterinaryworld.orgnih.gov Another QSAR study indicated that most curcumin metabolites have stronger anticancer activity than curcumin, with the notable exception of this compound. researchgate.netrjptonline.org 3D-QSAR models, which consider the three-dimensional properties of the molecules, have also been developed to understand the structural requirements for inhibiting targets like aldehyde dehydrogenase 1 (ALDH1), a cancer stem cell biomarker. mdpi.com

Data Table: Examples of In Silico Studies on this compound and Analogs

| Study Type | Target | Key Finding |

|---|---|---|

| Molecular Docking | Cyclooxygenase-1 (COX-1) | This compound shows strong binding affinity. jbino.com |

| Molecular Docking | Dengue Virus Helicase | This compound showed strong docking energy. nist.gov |

| QSAR | Anticancer Activity | This compound predicted to be less active than curcumin. researchgate.netrjptonline.org |

| QSAR | p53 Enhancement | Hexahydrocurcumin and tetrahydrocurcumin identified as potent enhancers. veterinaryworld.orgnih.gov |

| 3D-QSAR | Aldehyde Dehydrogenase 1 (ALDH1) | Developed a model to predict inhibitory activity of curcumin analogs. mdpi.com |

Analytical Methodologies and Research Techniques

Extraction and Isolation Techniques for Dihydrocurcumin (B1670591) from Natural Sources and Biological Samples (for research analysis)

The extraction and isolation of this compound (DHC), a principal metabolite of curcumin (B1669340), from natural sources like turmeric (Curcuma longa) and various biological matrices are critical preliminary steps for its analysis in research settings. While DHC is primarily formed through the metabolic reduction of curcumin in vivo, the initial extraction of its parent compound, curcumin, from turmeric rhizomes is a well-established process that often precedes the study of its metabolites.

Conventional methods for extracting curcuminoids, the class of compounds to which curcumin and DHC belong, include Soxhlet extraction and maceration. mdpi.combiosmartnotes.com These techniques are valued for their simplicity and cost-effectiveness. frontiersin.org Solvents such as ethanol (B145695), acetone, methanol, and dichloromethane (B109758) are commonly employed due to their efficacy in solubilizing curcuminoids. mdpi.commdpi.com Acetone, in particular, has been noted for its high extraction efficiency. mdpi.com

Modern extraction techniques have also been developed to improve efficiency and yield. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction, and supercritical fluid extraction (SFE). biosmartnotes.commdpi.com SFE, often utilizing carbon dioxide as a supercritical fluid, is particularly advantageous for thermally sensitive compounds. biosmartnotes.com The efficiency of these methods can sometimes be enhanced by the addition of co-solvents like ethanol or methanol. biosmartnotes.com Enzyme-assisted extraction, using enzymes such as α-amylase and glucoamylase, has also been explored and shown to increase curcumin yield, although it may not be commercially viable due to higher costs. mdpi.com

Once a crude extract is obtained, various chromatographic techniques are employed for the isolation and purification of specific compounds. Column chromatography is a fundamental and widely used method for the initial separation of curcuminoids from the extract. biosmartnotes.commdpi.com For more refined separation and purification, high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography are utilized. biosmartnotes.comfrontiersin.org

In the context of biological samples, such as plasma, tissue homogenates, or cell culture media, the extraction process is designed to isolate DHC and other metabolites from a complex biological matrix. A common approach involves protein precipitation followed by liquid-liquid extraction. For instance, after precipitating proteins with an agent like acetonitrile, the supernatant can be subjected to extraction with a solvent such as ethyl acetate (B1210297). nih.gov The organic layer, containing the analytes of interest, is then evaporated to dryness and the residue is reconstituted in a suitable solvent for chromatographic analysis. nih.gov

Table 1: Comparison of Extraction Techniques for Curcuminoids

| Extraction Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. mdpi.comfrontiersin.org | High extraction efficiency, well-established. frontiersin.org | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds. biosmartnotes.com |

| Maceration | Soaking the plant material in a solvent at room temperature. biosmartnotes.comfrontiersin.org | Simple, low cost, suitable for thermolabile compounds. frontiersin.org | Lower extraction efficiency compared to other methods, time-consuming. biosmartnotes.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. mdpi.combiosmartnotes.com | Faster extraction, reduced solvent consumption, improved yield. mdpi.com | Requires specialized equipment, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and sample, accelerating extraction. mdpi.combiosmartnotes.com | Rapid extraction, reduced solvent use, higher yields. mdpi.com | Requires microwave-transparent vessels, potential for uneven heating. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the extraction solvent. biosmartnotes.com | Environmentally friendly ("green") solvent, suitable for thermally sensitive compounds, high selectivity. biosmartnotes.com | High initial equipment cost, may require co-solvents for polar compounds. biosmartnotes.com |

Chromatographic and Spectrometric Quantification in Research Samples (e.g., HPLC, LC-MS, UHPLC-HRMS)

The accurate quantification of this compound in various research samples is predominantly achieved through the coupling of chromatographic separation techniques with spectrometric detection. High-performance liquid chromatography (HPLC) is a cornerstone method, often paired with ultraviolet-visible (UV-Vis) detection. sci-hub.se For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is frequently coupled with mass spectrometry (MS), a technique known as liquid chromatography-mass spectrometry (LC-MS). academicjournals.org

In a typical HPLC setup for DHC analysis, a reverse-phase column, such as a C18 column, is used to separate the compound from other curcuminoids and metabolites. sci-hub.se Gradient elution, involving a mobile phase that changes in composition over the course of the analysis, is often employed to achieve optimal separation. sci-hub.se A common mobile phase combination consists of an aqueous component, like ammonium (B1175870) acetate buffer, and an organic solvent, such as acetonitrile. sci-hub.se UV detection is often set at a wavelength around 426 nm to detect curcumin and its metabolites. sci-hub.se The ultraviolet-visible absorption spectrum of this compound shows a strong absorption at 376 nanometers, which helps to distinguish it from its parent compound, curcumin.

LC-MS and its more advanced iteration, liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide superior sensitivity and structural information, making them the gold standard for quantifying metabolites like DHC in biological samples. These methods allow for the detection of compounds at very low concentrations, with lower limits of quantification (LLOQ) reported in the range of 1 to 5 ng/mL in cell medium and mouse plasma. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS analysis of curcuminoids, typically operated in positive ion mode to generate protonated molecular ions ([M+H]+). academicjournals.org Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion and fragmenting it to produce characteristic daughter ions, which are then detected. This process confirms the identity of the compound through its specific fragmentation pattern.

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) represents a further advancement in the field. UHPLC systems use columns with smaller particle sizes, enabling faster analysis times and higher resolution separations compared to conventional HPLC. HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds and the elucidation of unknown metabolites.

Table 2: Chromatographic and Spectrometric Methods for this compound Quantification

| Technique | Principle | Common Application | Key Advantages |

| HPLC-UV | Separation based on column chromatography with detection via UV-Vis absorbance. sci-hub.se | Quantification in less complex matrices, routine analysis. sci-hub.se | Robust, cost-effective, widely available. sci-hub.se |

| LC-MS | Combines HPLC separation with mass spectrometric detection for mass-to-charge ratio analysis. academicjournals.org | Quantification in complex biological samples (plasma, tissue). | High sensitivity, high specificity, provides molecular weight information. academicjournals.org |

| LC-MS/MS | An extension of LC-MS involving two stages of mass analysis for structural confirmation. | Definitive identification and quantification of metabolites in biological matrices. | Extremely high specificity and sensitivity, structural elucidation capabilities. |

| UHPLC-HRMS | Utilizes UHPLC for faster, higher-resolution separation coupled with high-resolution mass spectrometry. | Metabolomics studies, identification of unknown metabolites. | High mass accuracy, increased throughput, superior separation efficiency. |

Design and Application of In Vitro Cellular Models for this compound Research (e.g., HepG2, L02 cells, RAW264.7 macrophages)

In vitro cellular models are indispensable tools for investigating the molecular mechanisms of this compound at the cellular level. These models allow for controlled experiments to elucidate specific biological activities without the complexities of a whole organism. Among the most frequently used cell lines in DHC and curcuminoid research are human liver cancer (HepG2) cells, normal human liver (L02) cells, and murine macrophage (RAW264.7) cells.

HepG2 cells are a well-established model for studying liver function and metabolism. re-place.be They are derived from a human hepatocellular carcinoma and are known to secrete various plasma proteins. re-place.be In the context of DHC research, HepG2 cells, along with L02 cells, have been instrumental in modeling non-alcoholic fatty liver disease (NAFLD). nih.gov For instance, studies have used oleic acid to induce lipid accumulation in these cells, creating an in vitro model of steatosis. nih.gov Researchers then apply DHC to these cell cultures to investigate its effects on lipid metabolism, oxidative stress, and insulin (B600854) resistance. nih.gov Such studies have revealed that DHC can decrease cellular triglyceride levels and reduce reactive oxygen species (ROS). nih.gov

L02 cells, being non-cancerous, provide a valuable comparison to the cancerous HepG2 line, helping to distinguish between general cellular effects and those specific to cancer cells. Research using both cell lines has shown that DHC can ameliorate oleic acid-induced steatosis by regulating lipid metabolism and insulin resistance. nih.gov

RAW264.7 macrophages are a murine leukemia cell line of monocytes/macrophages that are widely used to study inflammation. Macrophages play a crucial role in the inflammatory process, and these cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. bioscientifica.com Researchers can then treat these activated macrophages with DHC to assess its anti-inflammatory properties, measuring the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. thieme-connect.com This cell model is critical for understanding how DHC may modulate immune responses at a cellular level. bioscientifica.com

Table 3: In Vitro Cellular Models in this compound Research

| Cell Line | Origin | Cell Type | Primary Research Application for DHC |

| HepG2 | Human hepatocellular carcinoma re-place.be | Epithelial-like, liver re-place.be | Studying effects on lipid metabolism, oxidative stress, and insulin resistance in a liver cell model. nih.govthieme-connect.com |

| L02 | Normal human liver | Hepatocyte | Investigating DHC's impact on normal liver cell function and comparing effects to cancerous liver cells. nih.gov |

| RAW264.7 | Murine leukemia bioscientifica.com | Macrophage bioscientifica.com | Assessing anti-inflammatory properties by measuring the inhibition of inflammatory mediators. bioscientifica.comthieme-connect.com |

Design and Application of In Vivo Animal Models for Mechanistic and Preclinical Investigations (non-clinical focus)

In vivo animal models are essential for understanding the systemic effects and pharmacokinetic properties of this compound in a whole organism, providing a crucial bridge between in vitro findings and potential future clinical applications. These non-clinical studies are designed to investigate the biological mechanisms of DHC in a more complex physiological environment.

Rodent models, particularly mice and rats, are the most commonly used for these investigations. frontiersin.orgnih.gov For example, to study the anti-tumor effects of curcuminoids, researchers have used nude mice implanted with liver cancer cell lines. wjgnet.com These xenograft models allow for the observation of tumor growth and the effects of compounds like tetrahydrocurcumin (B193312) (a related metabolite) on tumor weight and microvessel density. wjgnet.com

Animal models are also extensively used to study the metabolic fate of curcumin and the formation of its metabolites, including this compound. Pharmacokinetic studies in mice, for instance, involve administering a compound and then collecting blood and tissue samples at various time points to quantify the levels of the parent compound and its metabolites. sci-hub.se These studies have been critical in demonstrating that after oral administration, curcumin is metabolized into compounds like DHC and tetrahydrocurcumin, and that these metabolites are often present at higher concentrations in the plasma than curcumin itself. sci-hub.senih.gov

In the context of specific diseases, animal models are tailored to mimic the human condition. For example, rat models of diabetic gastroparesis have been used to show that curcumin can improve gastric emptying, in part by modulating gut-brain peptide hormones. jnmjournal.org While much of the in vivo research has focused on curcumin, the findings are highly relevant to DHC, as it is a major product of curcumin's metabolism within these models. nih.gov These studies provide the foundational understanding of the bioavailability and systemic effects that are critical for evaluating the biological activity of DHC. frontiersin.org

Table 4: Examples of In Vivo Animal Models in Curcuminoid Research

| Animal Model | Research Focus | Key Findings Related to Curcuminoids |

| Nude Mice (Xenograft) | Anti-cancer effects wjgnet.com | Administration of curcuminoids can reduce tumor weight and angiogenesis in implanted liver cancer cells. wjgnet.com |

| C57BL/6J Mice | Pharmacokinetics and bioavailability sci-hub.se | Used to determine the concentration of curcumin and its metabolites (like DHC) in plasma and tissues over time after administration. sci-hub.se |

| Sprague-Dawley/Wistar Rats | General pharmacology, metabolism, disease models (e.g., diabetes, osteoarthritis). nih.govjnmjournal.org | Demonstrates the metabolic conversion of curcumin to its metabolites and evaluates efficacy in various disease models. nih.govjnmjournal.org |

Future Research Directions and Unexplored Avenues in Dihydrocurcumin Research

Elucidation of Novel Molecular Targets and Signaling Networks

A critical avenue for future research is the comprehensive identification of dihydrocurcumin's unique molecular targets and the signaling pathways it modulates. While its parent compound, curcumin (B1669340), is known to interact with a multitude of targets, DHC's distinct chemical structure suggests it may possess a different, possibly more specific, set of molecular interactions. mdpi.com

Initial studies have revealed that This compound (B1670591) can regulate the expression of key proteins involved in lipid metabolism and cellular stress responses. targetmol.comchemsrc.com Research has shown that DHC can modulate the mRNA and protein levels of sterol regulatory element-binding protein-1C (SREBP-1C), patatin-like phospholipase domain-containing 3 (PNPLA3), and peroxisome proliferator-activated receptor-alpha (PPARα). targetmol.commedchemexpress.comebi.ac.uk Furthermore, it has been observed to increase the protein expression of phosphorylated protein kinase B (pAKT) and phosphatidylinositol 3-kinase (PI3K), and to reduce intracellular nitric oxide (NO) and reactive oxygen species (ROS) through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. targetmol.comchemsrc.commedchemexpress.comebi.ac.uk

These findings provide a foundational understanding, but further investigation is necessary to uncover additional targets. Future research should aim to differentiate the molecular activities of DHC from those of curcumin and other metabolites like tetrahydrocurcumin (B193312) (THC). mdpi.comresearchgate.net For example, curcumin is known to induce heme oxygenase-1 (HO-1) expression via Nrf2 activation, an effect not observed with THC. mdpi.com Determining DHC's specific role in these and other pathways, such as those mediated by p53, Ras, and Wnt-β catenin, will be crucial for clarifying its distinct therapeutic potential. spandidos-publications.com A deeper exploration into these areas could reveal novel applications for DHC in metabolic diseases and conditions associated with oxidative stress. targetmol.com

Table 1: Investigated Molecular Targets and Signaling Pathways of this compound

| Target/Pathway | Reported Effect of this compound | Associated Cellular Process | Reference(s) |

|---|---|---|---|

| SREBP-1C | Regulates mRNA and protein expression | Lipid Metabolism | targetmol.com, chemsrc.com, ebi.ac.uk |

| PNPLA3 | Regulates mRNA and protein expression | Lipid Metabolism | targetmol.com, chemsrc.com, ebi.ac.uk |

| PPARα | Regulates mRNA and protein expression | Lipid Metabolism, Fatty Acid Oxidation | targetmol.com, chemsrc.com, ebi.ac.uk |

| PI3K/pAKT | Increases protein expression levels | Glucose Uptake, Insulin (B600854) Signaling | targetmol.com, chemsrc.com, ebi.ac.uk |

| Nrf2 | Reduces cellular NO and ROS via this pathway | Oxidative Stress Response | targetmol.com, chemsrc.com, medchemexpress.com |

Development of Advanced Synthetic Strategies for Biologically Relevant Analogs

The limited availability of pure this compound from natural extraction or biotransformation, which often results in low yields, has historically hindered extensive research. rsc.orgresearchgate.netresearcher.life Consequently, a significant area for future development lies in creating advanced and efficient synthetic strategies for DHC and its biologically relevant analogs. rsc.orgrsc.org

Recently, a concise and high-yield synthetic route has been developed. rsc.orgresearcher.lifenih.gov This protocol utilizes dihydroferuloylacetone as a key precursor, which can be prepared from readily available starting materials like vanillin (B372448) and acetylacetone (B45752). researchgate.netnih.gov The core of this advanced strategy involves the condensation of the dihydroferuloylacetone–boron complex with various aldehydes, including vanillin, using the Pabon method. rsc.org This approach has successfully produced this compound and its analogs in excellent yields, typically ranging from 81% to 90%. rsc.orgresearcher.lifersc.org

While this represents a major step forward, there is still room for innovation. Future research could focus on diversifying the library of DHC analogs by employing a wider range of aldehydes in the condensation step. rsc.org Exploring other synthetic methodologies, such as Knoevenagel condensation, aldol (B89426) condensation, or olefin metathesis, could also lead to the creation of novel analogs with potentially enhanced biological activity or improved pharmacokinetic properties. researchgate.net The development of multi-gram scale synthesis protocols will be essential for producing sufficient quantities of DHC and its analogs for comprehensive preclinical and potentially clinical investigations. nih.gov

Table 2: Modern Synthetic Route for this compound Analogs

| Precursor 1 | Precursor 2 | Method | Key Intermediate | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Acetylacetone & Boric Anhydride | Vanillin | Pabon Method | Feruloylacetone | Dihydroferuloylacetone | ~95% | researchgate.net, rsc.org |

| Dihydroferuloylacetone & Boric Anhydride | Various Aldehydes (e.g., Vanillin) | Pabon Method | Dihydroferuloylacetone–boron complex | This compound and Analogs | 81-90% | rsc.org, researcher.life, rsc.org |

Application of Multi-Omics Approaches to Understand this compound's Biological Impact

To gain a holistic understanding of this compound's effects on biological systems, future research must leverage the power of multi-omics technologies. nih.gov Approaches such as metabolomics, proteomics, and transcriptomics can provide a comprehensive snapshot of the cellular changes induced by DHC, moving beyond single-target analyses. nih.govresearchgate.net

Metabolomics has already proven to be a valuable tool. nih.gov Untargeted UPLC-MS metabolomics studies have successfully detected this compound and its metabolites in human urine following the consumption of Curcuma longa extract, confirming its absorption and metabolism. researchgate.net This demonstrates the utility of metabolomics in tracking the compound's journey through the body and identifying its metabolic end products. researchgate.net Similar metabolomic profiling has been used to identify DHC in plant studies, highlighting its broad applicability. frontiersin.orgfrontiersin.org

Investigating Enzyme Specificity and Regulation in this compound Metabolism

The metabolism of curcumin into this compound is a critical step that dictates its biological fate. A key area for future investigation is the specificity and regulation of the enzymes responsible for this conversion. Understanding these enzymatic processes is fundamental to explaining the bioavailability and activity of DHC. ontosight.ai

Research has identified an important enzyme from the intestinal microorganism Escherichia coli, named NADPH-dependent curcumin/dihydrocurcumin reductase (CurA). nih.govnih.govresearchgate.net This enzyme, a member of the medium-chain dehydrogenase/reductase superfamily, catalyzes the two-step reduction of curcumin, first to DHC and subsequently to tetrahydrocurcumin, using NADPH as a cofactor. ebi.ac.ukontosight.ainih.govnih.gov CurA has a molecular mass of approximately 82 kDa and consists of two identical subunits. nih.govresearchgate.net

Studies on CurA's substrate specificity have shown that it preferentially acts on curcumin. nih.govnih.gov However, it does exhibit limited activity toward other compounds, such as 3-octene-2-one and resveratrol. nih.gov This narrow substrate spectrum highlights the enzyme's specialized role. solubilityofthings.com Future research should further explore the kinetic properties of this enzyme and identify factors that regulate its expression and activity within the gut microbiome. nih.gov

Furthermore, comparing CurA with other curcumin-metabolizing enzymes can provide valuable insights into enzyme specificity. For example, a completely different enzyme, curcuminoid hydrolase (CurH), isolated from a soil bacterium, degrades curcumin through hydrolytic cleavage rather than reduction. nih.govresearchgate.net Investigating why the human gut microbiota utilizes a reductase like CurA, and how its activity is regulated by diet or other factors, will be crucial for understanding how DHC is produced in vivo and how its levels might be modulated for therapeutic benefit.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.